molecular formula C27H28N2O3 B11186488 N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

Cat. No.: B11186488
M. Wt: 428.5 g/mol
InChI Key: LEGIQMMIBHNQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide is a complex organic compound with a unique structure that combines a methoxybenzoyl group, a tetrahydroquinoline ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 2-methoxybenzoyl chloride with a suitable amine to form the methoxybenzoyl intermediate . This intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring . The final step involves the coupling of the tetrahydroquinoline intermediate with phenylpropanamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions .

Scientific Research Applications

N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(2-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(2-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C27H28N2O3/c1-4-26(30)29(20-12-6-5-7-13-20)24-18-19(2)28(23-16-10-8-14-21(23)24)27(31)22-15-9-11-17-25(22)32-3/h5-17,19,24H,4,18H2,1-3H3

InChI Key

LEGIQMMIBHNQFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3OC)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.